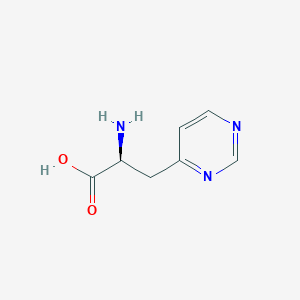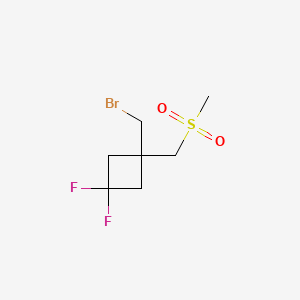
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is an organic compound with the molecular formula C7H11BrF2O2S It is a cyclobutane derivative featuring bromomethyl, difluoromethyl, and methanesulfonylmethyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall reactivity.
Elimination Reactions: The presence of halogen and sulfonyl groups can facilitate elimination reactions, resulting in the formation of alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, nucleophilic substitution can yield various substituted cyclobutane derivatives, while oxidation may produce sulfonyl-containing compounds .
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands, for studying biological processes and developing therapeutic agents.
Medicine: Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. The difluoromethyl and methanesulfonylmethyl groups can influence the compound’s reactivity and binding affinity, modulating its overall biological and chemical activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Bromomethyl)-1-(methanesulfonylmethyl)cyclobutane: Lacks the difluoromethyl group, resulting in different reactivity and applications.
1-(Bromomethyl)-1-(difluoromethyl)cyclobutane:
1-(Difluoromethyl)-1-(methanesulfonylmethyl)cyclobutane: Lacks the bromomethyl group, leading to variations in its reactivity and applications.
Uniqueness
1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is unique due to the presence of all three functional groups, which confer distinct reactivity and versatility. This combination of substituents allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes .
Eigenschaften
Molekularformel |
C7H11BrF2O2S |
|---|---|
Molekulargewicht |
277.13 g/mol |
IUPAC-Name |
1-(bromomethyl)-3,3-difluoro-1-(methylsulfonylmethyl)cyclobutane |
InChI |
InChI=1S/C7H11BrF2O2S/c1-13(11,12)5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3 |
InChI-Schlüssel |
PZWBQZKTDGKIIK-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1(CC(C1)(F)F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


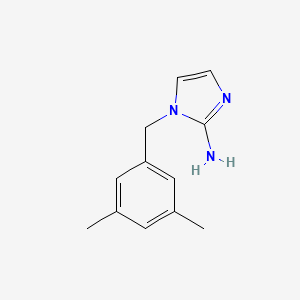

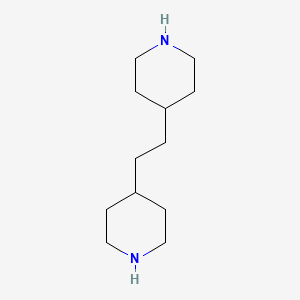
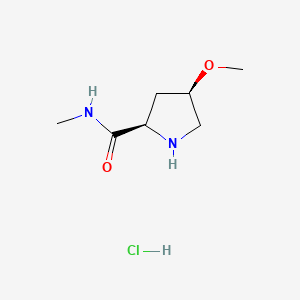

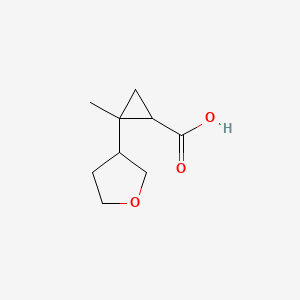

![tert-butyl N-{1-formyl-3-[(trimethylsilyl)methyl]cyclobutyl}carbamate, Mixture of diastereomers](/img/structure/B13492483.png)
![8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)
![tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate](/img/structure/B13492488.png)
![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492490.png)
![2-[4-(3-chlorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13492502.png)
![ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B13492508.png)
